molecular formula C6H4Br2Mg B3111839 4-Bromophenylmagnesium bromide CAS No. 18620-02-5

4-Bromophenylmagnesium bromide

Cat. No. B3111839
CAS RN: 18620-02-5
M. Wt: 260.21 g/mol
InChI Key: YXLVGINZBGVEHL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenylmagnesium bromide, also known as Magnesium, bromo(4-bromophenyl)-, is a chemical compound with the molecular formula C6H4Br2Mg . It has a molecular weight of 260.23 .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenylmagnesium bromide with bromobenzene . The reaction is initiated by adding ether to magnesium turnings in a dry flask equipped with an overhead stirrer, reflux condenser, and addition funnel . Bromobenzene is then added and the mixture is heated to initiate the reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q;;+1/p-1 . The InChI key is DJAYGXMUFWGBQH-UHFFFAOYSA-M .


Chemical Reactions Analysis

The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .

Scientific Research Applications

1. Use in Palladium-Catalyzed Grignard Cross-Coupling

4-Bromophenylmagnesium bromide is instrumental in palladium-catalyzed Grignard cross-coupling reactions. For example, Kamikawa and Hayashi (1997) demonstrated its use in the selective substitution of bromide and triflate in arenes, leading to high yields of substituted biphenyls (Kamikawa & Hayashi, 1997).

2. Synthesis of Phenyl C-Nucleosides

Hocek, Pohl, and Klepetářová (2005) developed a novel and efficient approach for synthesizing phenyl C-nucleosides using bromophenylmagnesium bromides. This process involves coupling protected halogenose with bromophenylmagnesium bromides, followed by acid-mediated epimerization (Hocek, Pohl, & Klepetářová, 2005).

3. Iron(III) Catalyzed Coupling

Rahman and Debnath (2012) reported the use of this compound in Iron(III) catalyzed coupling reactions. This process resulted in the production of both homo- and cross-coupled biaryls, demonstrating the versatility of this compound in synthetic chemistry (Rahman & Debnath, 2012).

4. Development of Chemodosimeter for Fluoride

Zou et al. (2014) utilized this compound in the synthesis of a novel NIR region fluoride sensor. This sensor, based on aza-boron-dipyrromethene (aza-BODIPY) fluorophore, showed a highly specific and rapid response to fluoride ions in both solution and living cells (Zou et al., 2014).

5. Synthesis of Periphery-Functionalized Dendritic Molecules

Wijkens et al. (2000) described the use of 4-bromophenyl-functionalized dendrimers in the synthesis of periphery-functionalized dendritic molecules. This method involves the quantitative exchange of bromine atoms to afford polylithiated species, valuable for further functionalization (Wijkens et al., 2000).

6. Modular Synthesis of Benzene C-2'-Deoxyribonucleosides

Joubert, Urban, Pohl, and Hocek (2008) developed a modular methodology using this compound for the synthesis of various 4-substituted-phenyl C-2′-deoxyribonucleosides. This process highlights the compound's utility in the preparation of nucleoside analogues (Joubert, Urban, Pohl, & Hocek, 2008).

Safety and Hazards

The safety data sheet for 4-Bromophenylmagnesium bromide indicates that it should be handled with care . Contact with water liberates toxic gas . Containers may explode when heated . Vapors may form explosive mixtures with air .

properties

IUPAC Name

magnesium;bromobenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLVGINZBGVEHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)Br.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
4-Bromophenylmagnesium bromide
Reactant of Route 3
4-Bromophenylmagnesium bromide
Reactant of Route 4
Reactant of Route 4
4-Bromophenylmagnesium bromide
Reactant of Route 5
4-Bromophenylmagnesium bromide
Reactant of Route 6
Reactant of Route 6
4-Bromophenylmagnesium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.